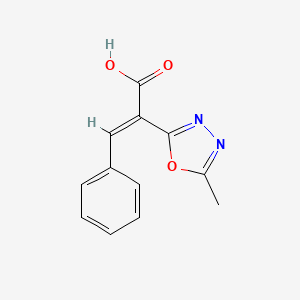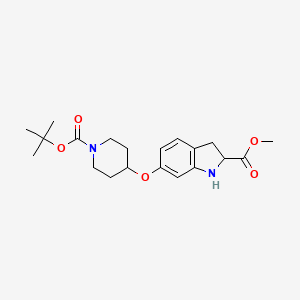
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is a synthetic organic compound with the molecular formula C20H28N2O5. This compound is notable for its complex structure, which includes an indoline core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in chemical research and pharmaceutical development due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. A suitable piperidine derivative, such as 4-hydroxypiperidine, is reacted with the indoline core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its indoline core is of particular interest due to its presence in many bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
Industrially, the compound is used in the development of pharmaceuticals and fine chemicals. Its synthesis and reactions are optimized for large-scale production, making it a valuable compound in the chemical industry.
Mecanismo De Acción
The mechanism of action of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and Boc group can influence the compound’s pharmacokinetics and bioavailability, enhancing its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indole-2-carboxylate: Similar structure but with an indole core.
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzene-2-carboxylate: Similar structure but with a benzene core.
Uniqueness
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is unique due to its indoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H28N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,12,14,17,21H,7-11H2,1-4H3 |
Clave InChI |
UBUUNNDBFFEDOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CC(N3)C(=O)OC)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



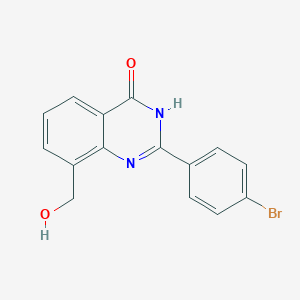
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
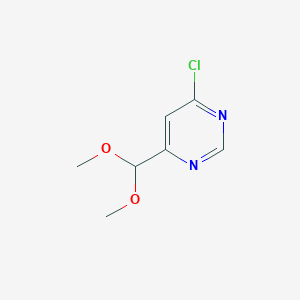


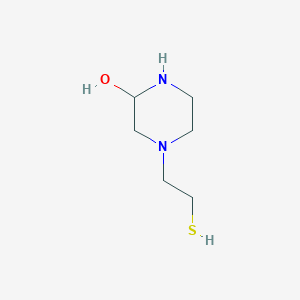
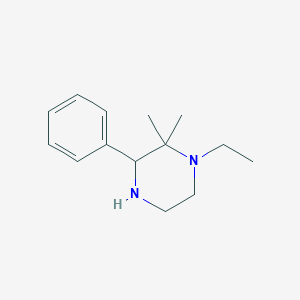

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
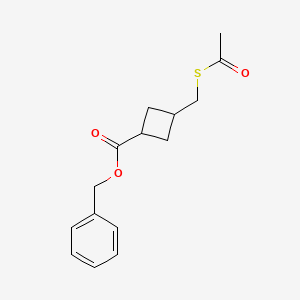
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
